5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzoic acid and 4-pyridinemethanol.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid undergoes various chemical reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and oxidizing agents like potassium permanganate.
Scientific Research Applications
5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid can be compared with similar compounds:
Properties
IUPAC Name |
5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-12-7-10(15)6-11(14(17)18)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISBENJZZKLMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=NC=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585514 |
Source
|
Record name | 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923852-07-7 |
Source
|
Record name | 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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